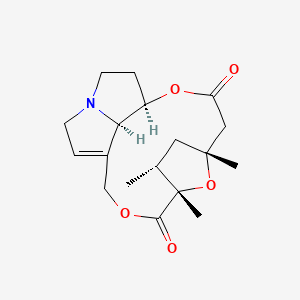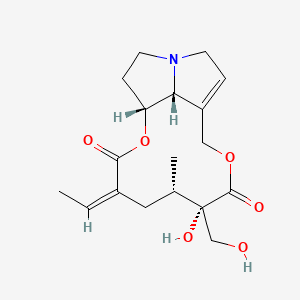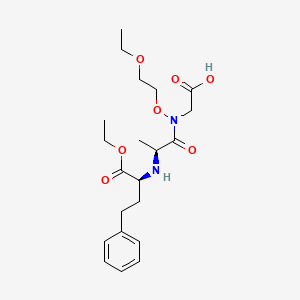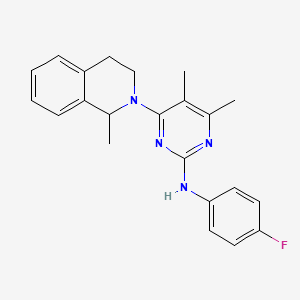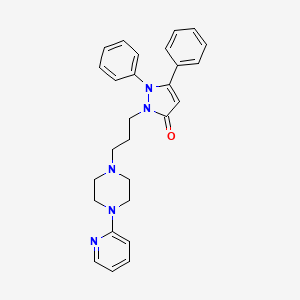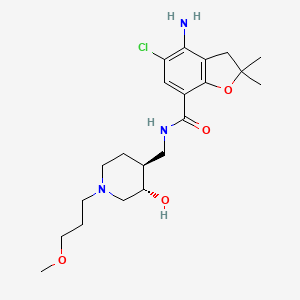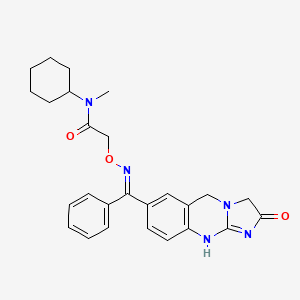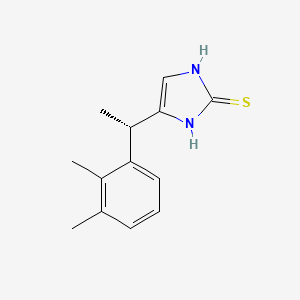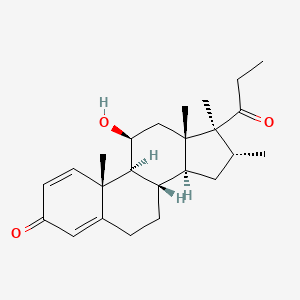
Rimexolon
Übersicht
Beschreibung
Rimexolon ist ein Glukokortikoid-Steroid, das hauptsächlich zur Behandlung von Entzündungen im Auge verwendet wird. Es wird als 1%ige Augentropfen-Suspension unter dem Handelsnamen Vexol vermarktet . This compound ist bekannt für seine entzündungshemmenden Eigenschaften und wird zur Behandlung von postoperativen Entzündungen nach Augenoperationen, vorderer Uveitis, Konjunktivitis und Keratitis eingesetzt .
Wissenschaftliche Forschungsanwendungen
Rimexolon hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Modellverbindung verwendet, um das Verhalten von Glukokortikoid-Steroiden unter verschiedenen Bedingungen zu untersuchen . In Biologie und Medizin wird this compound ausgiebig für seine entzündungshemmenden Eigenschaften und seine potenzielle Anwendung bei der Behandlung verschiedener entzündlicher Erkrankungen untersucht . Es wird auch bei der Entwicklung neuer ophthalmischer Formulierungen und Arzneimittelverabreichungssysteme verwendet . Darüber hinaus wird this compound in der pharmazeutischen Industrie zur Herstellung von entzündungshemmenden Medikamenten eingesetzt .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es als Agonist des Glukokortikoid-Rezeptors wirkt . Die entzündungshemmenden Wirkungen von this compound umfassen die Hemmung der Phospholipase A2 und die anschließende Reduktion der Biosynthese von Prostaglandinen und Leukotrienen . Durch die Bindung an den Glukokortikoid-Rezeptor führt this compound zu Veränderungen der genetischen Transkription, die die Produktion von entzündungshemmenden Proteinen und die Unterdrückung von proinflammatorischen Zytokinen beinhalten .
Wirkmechanismus
Target of Action
Rimexolone primarily targets the Glucocorticoid Receptor (GR) . The glucocorticoid receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones. This receptor plays a crucial role in regulating processes such as inflammation and immune response .
Mode of Action
Rimexolone acts as an agonist of the glucocorticoid receptor . Upon binding to the glucocorticoid receptor, Rimexolone triggers changes in genetic transcription. These changes involve lipocortins and prostaglandins, which are key players in the inflammatory response . Lipocortins are phospholipase A2 inhibitory proteins that control the biosynthesis of prostaglandins and leukotrienes through the inhibition of arachidonic acid . This interaction results in the suppression of the inflammatory response .
Biochemical Pathways
The anti-inflammatory actions of Rimexolone are thought to involve the arachidonic acid pathway . By inhibiting phospholipase A2, Rimexolone controls the biosynthesis of prostaglandins and leukotrienes, key mediators of inflammation . This ultimately leads to the suppression of inflammation and the associated symptoms .
Pharmacokinetics
Rimexolone is systemically absorbed . It undergoes extensive metabolism, and following intravenous administration in rats, more than 80% of the dose was excreted in the feces as Rimexolone and its metabolites . The elimination half-life of Rimexolone is approximately 1 to 2 hours . These pharmacokinetic properties impact the bioavailability of Rimexolone, influencing its therapeutic efficacy .
Result of Action
The primary result of Rimexolone’s action is the suppression of inflammation . This is achieved through the inhibition of edema, cellular infiltration, capillary dilation, fibroblastic proliferation, deposition of collagen, and scar formation associated with inflammation . This makes Rimexolone effective in treating conditions such as postoperative inflammation following ocular surgery and anterior uveitis .
Action Environment
The action of Rimexolone can be influenced by various environmental factors. For instance, the absorption of Rimexolone can be affected by the pH and temperature of the environment . Furthermore, the presence of other medications can also influence the action of Rimexolone through drug-drug interactions . Therefore, the patient’s environment and medical history should be considered when prescribing Rimexolone to ensure its optimal efficacy and stability .
Biochemische Analyse
Biochemical Properties
Rimexolone is a glucocorticoid receptor agonist . The anti-inflammatory actions of corticosteroids like Rimexolone are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition of arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes .
Cellular Effects
Rimexolone, as a glucocorticoid corticosteroid, suppresses the inflammatory response to a variety of inciting agents of a mechanical, chemical, or immunological nature . It inhibits edema, cellular infiltration, capillary dilatation, fibroblastic proliferation, deposition of collagen, and scar formation associated with inflammation .
Molecular Mechanism
Rimexolone exerts its effects at the molecular level by binding to the glucocorticoid receptor . This binding ultimately leads to changes in genetic transcription involving the lipocortins and prostaglandins .
Temporal Effects in Laboratory Settings
Rimexolone remains localized at the injection site for a prolonged period after intra-articular injection . Following intravenous administration of radiolabeled Rimexolone in rats, more than 80% of the dose was excreted in the feces as Rimexolone and metabolites .
Dosage Effects in Animal Models
In a rabbit model of dry eye, Rimexolone was found to be prophylactically and therapeutically effective . Rimexolone was optimally effective at 0.1%, w/v and, at this concentration, was superior in efficacy to 0.2% loteprednol etabonate .
Metabolic Pathways
Rimexolone undergoes extensive metabolism . Following intravenous administration of radiolabeled Rimexolone in rats, more than 80% of the dose was excreted in the feces as Rimexolone and metabolites .
Transport and Distribution
Rimexolone is systemically absorbed . It has high corticosteroid receptor affinity and remains localized at the injection site for a prolonged period after intra-articular injection .
Subcellular Localization
The subcellular localization of Rimexolone is not explicitly mentioned in the available literature. As a glucocorticoid, it is known to bind to the glucocorticoid receptor, which is primarily located in the cytoplasm of cells. Upon binding, the receptor-ligand complex translocates to the nucleus, where it can exert its effects on gene transcription .
Vorbereitungsmethoden
Rimexolon wird in einem mehrstufigen Verfahren aus Prednisolon synthetisiert. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln und Reagenzien wie Chloroform und Methanol . Industrielle Produktionsverfahren folgen ähnlichen Synthesewegen, sind aber für die Großproduktion optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Rimexolon unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung von hydroxylierten Derivaten führen, während die Reduktion zur Bildung von deoxygenierten Produkten führen kann .
Vergleich Mit ähnlichen Verbindungen
Rimexolon ähnelt anderen Glukokortikoid-Steroiden wie Prednisolon und Dexamethason . This compound hat einzigartige strukturelle Merkmale, darunter das Vorhandensein von Methylgruppen an bestimmten Positionen und eine Propionylgruppe, die zu seinem besonderen pharmakologischen Profil beitragen . Im Vergleich zu Prednisolon hat this compound eine höhere Potenz und ein günstigeres Sicherheitsprofil, was es zu einer bevorzugten Wahl für bestimmte ophthalmische Anwendungen macht . Andere ähnliche Verbindungen sind Fluorometholon und Triamcinolon, die ebenfalls wegen ihrer entzündungshemmenden Eigenschaften eingesetzt werden .
Eigenschaften
IUPAC Name |
(8S,9S,10R,11S,13S,14S,16R,17S)-11-hydroxy-10,13,16,17-tetramethyl-17-propanoyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O3/c1-6-20(27)24(5)14(2)11-18-17-8-7-15-12-16(25)9-10-22(15,3)21(17)19(26)13-23(18,24)4/h9-10,12,14,17-19,21,26H,6-8,11,13H2,1-5H3/t14-,17+,18+,19+,21-,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTRZHGPGKRAFB-OOKHYKNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Rimexolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00896 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Rimexolone is a glucocorticoid receptor agonist. The antiinflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition of arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. By binding to the glucocorticoid receptor, this drug ultimately leads to changes in genetic transcription involving the lipocortins and prostaglandins. | |
| Record name | Rimexolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00896 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
49697-38-3 | |
| Record name | Rimexolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49697-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rimexolone [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049697383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rimexolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00896 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (8S,9S,10R,11S,13S,14S,16R,17S)-11-hydroxy-10,13,16,17-tetramethyl-17-propanoyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIMEXOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7M2E4264D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


